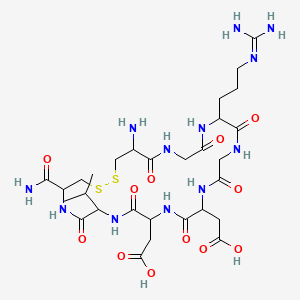

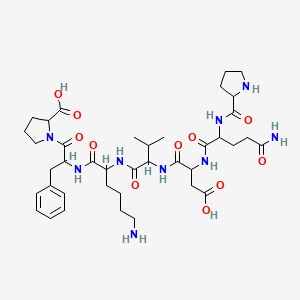

H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 es un péptido sintético compuesto por múltiples aminoácidos

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Activación de los aminoácidos: Utilizando reactivos como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato) o DIC (N,N’-Diisopropilcarbodiimida) para activar el grupo carboxilo del aminoácido.

Acoplamiento: El aminoácido activado se acopla al grupo amino de la cadena peptídica en crecimiento.

Desprotección: Eliminación de los grupos protectores de los aminoácidos para permitir el siguiente paso de acoplamiento.

Métodos de producción industrial: En un entorno industrial, la producción de this compound se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas optimizan el proceso SPPS, asegurando una alta pureza y rendimiento del producto final.

Tipos de reacciones:

Oxidación: El grupo tiol en los residuos de cisteína puede sufrir oxidación para formar enlaces disulfuro, que son cruciales para la estabilidad estructural del péptido.

Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol utilizando agentes reductores como ditiotreitol (DTT) o β-mercaptoetanol.

Sustitución: El péptido puede sufrir reacciones de sustitución donde los aminoácidos específicos se reemplazan por otros para estudiar las relaciones estructura-actividad.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno (H2O2) o yodo (I2) en condiciones suaves.

Reducción: DTT o β-mercaptoetanol en tampones acuosos.

Sustitución: Utilizando derivados de aminoácidos protegidos y reactivos de acoplamiento en SPPS.

Productos principales:

Oxidación: Formación de péptidos unidos por disulfuro.

Reducción: Péptidos que contienen tiol libre.

Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas.

Aplicaciones Científicas De Investigación

H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investigado por su papel en las interacciones proteína-proteína y la especificidad enzima-sustrato.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como vehículo de administración de fármacos o como componente en formulaciones de vacunas.

Industria: Utilizado en el desarrollo de biosensores y ensayos de diagnóstico debido a sus propiedades de unión específicas.

Mecanismo De Acción

El mecanismo de acción de H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 implica su interacción con objetivos moleculares específicos. El péptido puede unirse a receptores o enzimas, modulando su actividad. La presencia de residuos de cisteína permite la formación de enlaces disulfuro, que pueden estabilizar la estructura del péptido y mejorar su afinidad de unión. Las vías involucradas pueden incluir cascadas de transducción de señales o vías metabólicas, dependiendo de la aplicación específica.

Compuestos similares:

H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OH: Un péptido similar sin el grupo amida en el C-terminal.

H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OMe: Un derivado de éster metílico del péptido.

Unicidad: this compound es único debido a su secuencia específica y la presencia de múltiples residuos de cisteína, que permiten la formación de enlaces disulfuro. Esta característica estructural mejora su estabilidad y propiedades de unión, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación.

Comparación Con Compuestos Similares

H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OH: A similar peptide without the amide group at the C-terminus.

H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OMe: A methyl ester derivative of the peptide.

Uniqueness: H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This structural feature enhances its stability and binding properties, making it a valuable tool in various research applications.

Propiedades

Fórmula molecular |

C29H48N12O12S2 |

|---|---|

Peso molecular |

820.9 g/mol |

Nombre IUPAC |

2-[25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |

InChI |

InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34) |

Clave InChI |

UUJIUMRQOUEUEJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)

![DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium](/img/structure/B12308150.png)